![molecular formula C6H7F5O B2978375 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol CAS No. 2580210-48-4](/img/structure/B2978375.png)

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

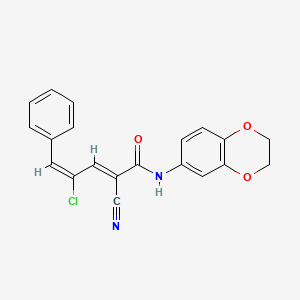

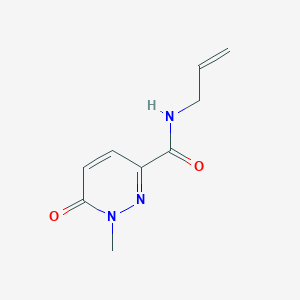

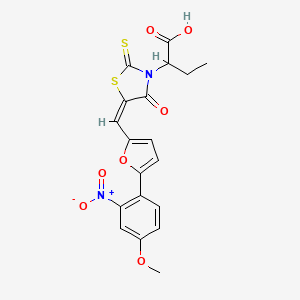

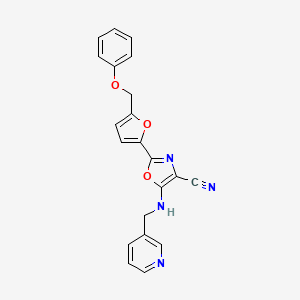

“[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol” is a chemical compound with the CAS Number: 2580210-48-4 . It has a molecular weight of 190.11 . The IUPAC name for this compound is (3,3-difluoro-1-(trifluoromethyl)cyclobutyl)methanol .

Molecular Structure Analysis

The InChI code for “[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol” is 1S/C6H7F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h12H,1-3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis

- The study by Creary (2023) on 3-substituted-1-(trimethylsilylmethyl)cyclobutyl cations reveals insights into the stereochemistry of solvent capture and the formation of methyl ether substitution products, providing foundational knowledge for manipulating cyclobutyl-based compounds in synthesis (Creary, 2023).

- Ozcubukcu et al. (2009) developed a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, showcasing the utility of cyclobutyl methanol derivatives in facilitating cycloaddition reactions, which are pivotal in constructing complex molecular architectures (Ozcubukcu et al., 2009).

Catalysis and Material Science

- Lehman et al. (2015) identified a bimetallic Ir(IV) μ-oxo intermediate in the oxyfunctionalization of Cp*Ir(III)(NHC)(Me)(Cl) with O₂, indicating the potential of cyclobutyl methanol derivatives in understanding and enhancing metal-catalyzed oxidation reactions (Lehman et al., 2015).

- The synthesis and applications of methanol, including its role as a precursor for more complex chemical compounds and as a clean-burning fuel, have been detailed by Dalena et al. (2018), highlighting the broader context in which cyclobutyl methanol derivatives might be utilized (Dalena et al., 2018).

Environmental and Green Chemistry

- Dong et al. (2014) utilized α-trifluoromethyl-(indol-3-yl)methanols in a formal [3+2] cycloaddition, paving the way for the synthesis of 1-trifluoromethylated cyclopenta[b]indole alkaloids, demonstrating the environmental and synthetic versatility of fluorinated cyclobutyl methanols (Dong et al., 2014).

Energy and Fuel Cell Technology

- Advances in methanol production and utilization, especially towards hydrogen generation via membrane reactor technology, were explored by Dalena et al. (2018). This work illustrates the importance of methanol and its derivatives in sustainable energy solutions (Dalena et al., 2018).

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with the compound include H226, H302, H315, H319, H335 . These codes correspond to specific hazards related to flammability, health hazards if swallowed, skin irritation, eye irritation, and respiratory irritation respectively .

Eigenschaften

IUPAC Name |

[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGQIOIENVJVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2978297.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2978299.png)

![4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2978300.png)

![Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B2978306.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2978309.png)

![N-(5-methyl-3-isoxazolyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydro-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B2978313.png)

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2978314.png)